molecular formula C7H12Cl2O B6251043 5-chloro-2,2-dimethylpentanoyl chloride CAS No. 1378828-50-2

5-chloro-2,2-dimethylpentanoyl chloride

Cat. No.: B6251043
CAS No.: 1378828-50-2
M. Wt: 183.07 g/mol
InChI Key: XTABSUTXPAVCEE-UHFFFAOYSA-N
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Description

Significance of Acyl Halides as Activated Carboxylic Acid Derivatives

Acyl halides, and particularly acyl chlorides, are highly important derivatives of carboxylic acids in organic chemistry. They are characterized by an acyl group (R-CO-) bonded to a halogen. prepchem.com The primary significance of acyl halides lies in their heightened reactivity compared to their parent carboxylic acids. The presence of the electronegative halogen atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. google.com This enhanced reactivity allows them to serve as potent acylating agents, readily reacting with a variety of nucleophiles such as alcohols to form esters, amines to form amides, and arenes (in Friedel-Crafts acylation) to form ketones. prepchem.comnih.gov This versatility makes them crucial intermediates in numerous organic syntheses. The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate otherwise difficult transformations.

Overview of Alpha- and Omega-Halogenated Aliphatic Compounds in Synthesis

Halogenated aliphatic compounds, where one or more hydrogen atoms are replaced by a halogen, are fundamental building blocks in synthetic chemistry. tdcommons.orggoogle.com Their utility is dictated by the position of the halogen atom on the alkyl chain.

Alpha-halogenated compounds , where the halogen is on the carbon adjacent to a carbonyl group, exhibit unique reactivity. The electron-withdrawing nature of the halogen can increase the acidity of the remaining α-hydrogens, or the α-carbon can become a site for nucleophilic substitution. nih.gov For instance, α-bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through elimination reactions. nist.gov

Omega-halogenated compounds , where the halogen is at the terminus of an alkyl chain, behave more like standard alkyl halides. The terminal halogen atom is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functional groups at the end of the carbon chain. This makes them ideal for chain extension reactions or for linking molecular fragments.

Structural Features and Reactivity Context of 5-chloro-2,2-dimethylpentanoyl Chloride

This compound is a bifunctional molecule that combines the features of an acyl chloride and an omega-halogenated alkane. Its structure presents two distinct sites for chemical reactions.

The acyl chloride functional group is the more reactive site. The carbonyl carbon is highly electrophilic and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

The primary alkyl chloride at the C-5 position provides a second site for reactivity. This terminal chloro group can be displaced by nucleophiles, typically through an SN2 mechanism. This reaction allows for the introduction of another functional group at the end of the five-carbon chain.

The synthesis of this compound would typically proceed from its corresponding carboxylic acid, 5-chloro-2,2-dimethylpentanoic acid. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The precursor acid, in turn, can be synthesized through various routes, with its isobutyl ester being noted as a key intermediate in the synthesis of the lipid-regulating drug, Gemfibrozil.

The dual functionality of this compound allows for a range of synthetic strategies. For example, the acyl chloride can be reacted first to form an ester or amide, followed by a subsequent nucleophilic substitution on the terminal chloride. This orthogonal reactivity makes it a valuable building block for creating complex molecules with precise structural control. An analogous compound, 5-chloro-2,2-dimethylpentanenitrile (B1347572), is utilized as an intermediate in the synthesis of the antifungal agent metconazole, where the terminal chlorine is displaced in a key step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378828-50-2

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

5-chloro-2,2-dimethylpentanoyl chloride

InChI

InChI=1S/C7H12Cl2O/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3

InChI Key

XTABSUTXPAVCEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)C(=O)Cl

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Chloro 2,2 Dimethylpentanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is one of the most reactive derivatives of carboxylic acids. youtube.com Its reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org These reactions typically proceed via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. youtube.commasterorganicchemistry.com

Formation of Esters, Amides, and Anhydrides

The high reactivity of the acyl chloride allows for its efficient conversion into other carboxylic acid derivatives, such as esters, amides, and anhydrides, often under mild conditions. youtube.com

5-Chloro-2,2-dimethylpentanoyl chloride readily reacts with alcohols and phenols in a process known as alcoholysis to produce the corresponding esters. libretexts.org The reaction involves the attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon. youtube.com This process is typically rapid and can be performed by simply mixing the reactants, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct that is formed. youtube.com

The general scheme for this esterification is as follows: Reaction of this compound with an alcohol (R'-OH)

Cl-CH₂CH₂CH₂C(CH₃)₂COCl + R'-OH → Cl-CH₂CH₂CH₂C(CH₃)₂COOR' + HCl

Table 1: Representative Esterification Reactions

Nucleophile (R'-OH) Product Name
Methanol (B129727) Methyl 5-chloro-2,2-dimethylpentanoate
Ethanol Ethyl 5-chloro-2,2-dimethylpentanoate
Isopropanol Isopropyl 5-chloro-2,2-dimethylpentanoate

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to amides. libretexts.org This reaction, known as aminolysis, is generally very fast due to the high nucleophilicity of amines. youtube.com Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride generated during the reaction. youtube.comhud.ac.uk Alternatively, one equivalent of the amine can be used along with an auxiliary base.

The reaction proceeds via the standard nucleophilic acyl substitution mechanism to yield N-substituted or unsubstituted amides. hud.ac.uk

Table 2: Representative Amidation Reactions

Nucleophile Product Name
Ammonia (NH₃) 5-chloro-2,2-dimethylpentanamide
Ethylamine (CH₃CH₂NH₂) 5-chloro-N-ethyl-2,2-dimethylpentanamide

Mixed anhydrides can be synthesized by reacting this compound with a carboxylate salt, such as sodium acetate. masterorganicchemistry.com In this nucleophilic acyl substitution, the carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion yields a mixed anhydride (B1165640). masterorganicchemistry.com These mixed anhydrides are themselves reactive acylating agents and can be useful in peptide synthesis and other acylation reactions.

Reaction with Sodium Acetate:

Cl-CH₂CH₂CH₂C(CH₃)₂COCl + CH₃COONa → Cl-CH₂CH₂CH₂C(CH₃)₂COOCOCH₃ + NaCl

The product of this reaction is acetic 5-chloro-2,2-dimethylpentanoic anhydride.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.com this compound can serve as the acylating agent in this reaction. The process requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). khanacademy.orgbyjus.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates its departure and generates a highly electrophilic acylium ion. masterorganicchemistry.combyjus.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after a deprotonation step restores aromaticity. byjus.com

When reacting with benzene, for example, this compound would yield 5-chloro-2,2-dimethyl-1-phenylpentan-1-one.

Friedel-Crafts Acylation of Benzene:

Cl-CH₂CH₂CH₂C(CH₃)₂COCl + C₆H₆ --(AlCl₃)--> Cl-CH₂CH₂CH₂C(CH₃)₂COC₆H₅ + HCl

A potential complication in this reaction is the presence of the second chlorine atom in the molecule. The Lewis acid catalyst could also coordinate with the terminal alkyl chloride, potentially leading to competing Friedel-Crafts alkylation reactions or intramolecular cyclization, although the acylation reaction is generally faster and more favorable under standard conditions.

Reactions Involving the Terminal Alkyl Chloride Moiety

The terminal primary alkyl chloride provides a second site for reactivity, which can be exploited after the acyl chloride has reacted. Primary alkyl chlorides can undergo nucleophilic substitution reactions, typically via an Sₙ2 mechanism.

A significant synthetic application of this bifunctionality is in intramolecular cyclization reactions to form heterocyclic compounds. For instance, if the acyl chloride group is first hydrolyzed to the corresponding carboxylic acid (5-chloro-2,2-dimethylpentanoic acid), subsequent treatment with a base can induce an intramolecular Sₙ2 reaction. The deprotonated carboxylate can act as an internal nucleophile, attacking the carbon bearing the terminal chloride and displacing it to form a lactone (a cyclic ester). Given the chain length, this would result in the formation of a six-membered ring.

Hypothetical Intramolecular Cyclization to a Lactone:

Hydrolysis: Cl-CH₂CH₂CH₂C(CH₃)₂COCl + H₂O → Cl-CH₂CH₂CH₂C(CH₃)₂COOH + HCl

Cyclization (with base): Cl-CH₂CH₂CH₂C(CH₃)₂COOH + Base → Tetrahydro-4,4-dimethyl-2H-pyran-2-one + Base-H⁺ + Cl⁻

This pathway is analogous to the synthesis of cyclic ketones from other chloroketones, demonstrating a common strategy where one functional group is used to set the stage for a subsequent reaction at another site within the same molecule. orgsyn.org

Nucleophilic Substitution Reactions (SN1/SN2) at the C5-Position

Nucleophilic substitution at the C5-position of this compound is significantly hindered due to the neopentyl-like arrangement of the carbon skeleton.

SN2 Reactions: The bimolecular nucleophilic substitution (S(_N)2) mechanism is severely disfavored at the C5-position. The significant steric hindrance created by the gem-dimethyl group at the C2-position impedes the backside attack of a nucleophile, which is a fundamental requirement for the S(_N)2 pathway. This steric congestion raises the activation energy for the S(_N)2 transition state, leading to extremely slow reaction rates under typical S(_N)2 conditions.

SN1 Reactions: In contrast, under conditions that favor carbocation formation (e.g., polar protic solvents, Lewis acids), the unimolecular nucleophilic substitution (S(_N)1) mechanism can be operative. The initial step is the slow departure of the chloride ion to form a primary carbocation at the C5-position. However, primary carbocations are inherently unstable. This instability drives a rapid 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation. Subsequent attack by a nucleophile on this rearranged carbocation leads to the final substitution product. youtube.com It is important to note that due to the involvement of a carbocation intermediate, which is planar, the reaction at a chiral center would lead to a racemic mixture of products.

Reaction Type Substrate Conditions Major Product(s) Key Mechanistic Features
S(_N)2 This compoundStrong nucleophile (e.g., CN, I), aprotic solventVery slow to no reactionSteric hindrance from the gem-dimethyl group prevents backside attack.
S(_N)1 This compoundWeak nucleophile (e.g., H(_2)O, ROH), protic solventRearranged alcohol or etherFormation of a primary carbocation followed by a 1,2-methyl shift to a more stable tertiary carbocation.

Elimination Reactions to Form Alkenes

Elimination reactions, leading to the formation of alkenes, are also a plausible reaction pathway for this compound, particularly in the presence of strong, sterically hindered bases. amazonaws.comlibretexts.orgpearson.comlibretexts.orguci.edu

E2 Reactions: The bimolecular elimination (E2) reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (the chloride ion). In the case of this compound, the β-hydrogens are located on the C4-carbon. The use of a strong, non-nucleophilic base would favor the E2 pathway. The regioselectivity of the elimination would be expected to follow Zaitsev's rule, leading to the more substituted alkene as the major product. libretexts.orglibretexts.org However, the steric hindrance around the β-hydrogens could also influence the product distribution.

E1 Reactions: Under conditions that favor the S(_N)1 mechanism (i.e., formation of a carbocation), the unimolecular elimination (E1) reaction can also occur as a competing pathway. Following the formation of the rearranged tertiary carbocation, a proton can be abstracted from an adjacent carbon by a weak base (such as the solvent) to yield an alkene. The E1 reaction would also be expected to yield a mixture of isomeric alkenes, with the most stable, more substituted alkene being the major product.

Reaction Type Substrate Base Expected Major Alkene Product Key Mechanistic Features
E2 This compoundStrong, bulky base (e.g., t-BuOK)2,2-dimethylpent-4-enoyl chlorideConcerted removal of a β-hydrogen and the chloride leaving group.
E1 This compoundWeak base (e.g., H(_2)O, ROH), heat4,4-dimethylpent-2-enoyl chloride (after rearrangement)Formation of a carbocation followed by rearrangement and then deprotonation.

Grignard and Organolithium Reagent Interactions at the C5-Position

The interaction of Grignard and organolithium reagents with this compound is complex due to the presence of two electrophilic centers: the acyl chloride carbonyl carbon and the C5-carbon bearing the chlorine atom. The high reactivity of these organometallic reagents typically leads to preferential attack at the more electrophilic and less sterically hindered acyl chloride group.

Direct reaction of Grignard or organolithium reagents at the C5-position to form a new carbon-carbon bond is generally not a feasible primary reaction pathway. The steric hindrance at the neopentyl-like center and the high reactivity of the acyl chloride functionality make the latter the preferred site of attack. Any reaction at the C5-position would likely be a minor side reaction, if it occurs at all.

Rearrangement Reactions and Fragmentations

As discussed in the context of S(_N)1 reactions, this compound is prone to carbocation-mediated rearrangements. The formation of a primary carbocation at the C5-position is followed by a rapid 1,2-methyl shift to generate a more stable tertiary carbocation. This rearrangement is a key feature of the chemistry of neopentyl-type systems. youtube.com

In mass spectrometry, the fragmentation of this compound would be expected to show characteristic patterns. Cleavage of the C-Cl bond would result in a fragment corresponding to the loss of a chlorine radical. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for acyl chlorides, leading to the formation of an acylium ion. libretexts.orgchemguide.co.uk Fragmentation can also be initiated by the loss of a methyl group from the gem-dimethyl moiety. docbrown.infomiamioh.edu The presence of chlorine would be indicated by the characteristic M+2 isotopic peak. libretexts.orgmiamioh.edu

Catalyzed Transformations

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalysts.

Transition Metal Catalysis in Carbonylation and Decarbonylation Processes

Transition metal catalysts, particularly those based on palladium and rhodium, are widely used for carbonylation and decarbonylation reactions.

Carbonylation: Palladium-catalyzed carbonylation of the C-Cl bond at the C5-position could potentially be used to introduce a carbonyl group, leading to the formation of a dicarbonyl compound. nih.govnih.gov These reactions typically proceed via an oxidative addition of the alkyl halide to a low-valent palladium complex, followed by CO insertion and reductive elimination. However, the steric hindrance at the neopentyl center might pose a challenge for the oxidative addition step, potentially requiring specialized ligands and reaction conditions. nih.gov

Decarbonylation: Rhodium complexes are well-known catalysts for the decarbonylation of acyl chlorides. nih.gov In the case of this compound, a rhodium catalyst could facilitate the removal of the carbonyl group from the acyl chloride moiety, yielding 4-chloro-1,1-dimethylbutane. This transformation would proceed through an oxidative addition of the acyl chloride to the rhodium(I) center, followed by migratory extrusion of CO and reductive elimination of the resulting alkyl rhodium species.

Catalyzed Process Catalyst Substrate Moiety Potential Product
Carbonylation Palladium complex (e.g., Pd(PPh(_3))(_4))C5-Cl bond6-oxo-3,3-dimethylheptanoyl chloride
Decarbonylation Rhodium complex (e.g., RhCl(PPh(_3))(_3))Acyl chloride4-chloro-1,1-dimethylbutane

Organocatalysis in Stereoselective Transformations

While the C5-position of this compound is not a stereocenter, the acyl chloride functionality can participate in organocatalyzed reactions. Chiral organocatalysts, such as proline derivatives or chiral amines, can be employed to achieve stereoselective transformations involving the acyl chloride group. For instance, in a reaction with a prochiral nucleophile, an organocatalyst could facilitate an enantioselective acylation, leading to a chiral product. These reactions often proceed through the formation of a reactive acylammonium or enamine intermediate, which then reacts with the nucleophile under stereocontrol imposed by the chiral catalyst.

Biocatalytic Approaches (Conceptual)

The application of biocatalysis in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a sterically hindered and functionalized acyl chloride like this compound, enzymes present a conceptual toolkit for a variety of transformations. The primary enzyme classes considered for such reactions are hydrolases, particularly lipases and proteases, due to their established ability to process acyl compounds.

Conceptually, the biocatalytic transformations of this compound can be categorized into three main types: enzymatic hydrolysis, enzymatic esterification, and enzymatic amidation. These approaches leverage the inherent reactivity of the acyl chloride group under mild, enzyme-compatible conditions.

Enzymatic Hydrolysis

The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a facile reaction that occurs readily in water. wikipedia.orglibretexts.org However, employing an enzyme could offer controlled conditions, potentially minimizing side reactions if other sensitive functional groups were present in a more complex substrate.

Reaction Scheme:

this compound + H₂O --(Hydrolase)--> 5-chloro-2,2-dimethylpentanoic acid + HCl

Potential Biocatalysts: Lipases and proteases are the most likely candidates for this transformation. Lipases, such as those from Candida species, are well-known for their hydrolytic activity on a wide range of esters and could conceptually be applied to acyl chlorides. documentsdelivered.com Proteases, with their natural function of cleaving peptide bonds, possess a catalytic triad (B1167595) (commonly Ser-His-Asp) that is adept at activating a water molecule for nucleophilic attack on a carbonyl group. nih.govlibretexts.orgresearchgate.net

Enzymatic Esterification

The synthesis of esters from acyl chlorides and alcohols is a standard organic transformation. savemyexams.com Biocatalysis can introduce high levels of selectivity, particularly enantioselectivity if a racemic alcohol is used, or regioselectivity in polyols.

Reaction Scheme (with a generic alcohol, R-OH):

this compound + R-OH --(Lipase)--> 5-chloro-2,2-dimethylpentanoate ester + HCl

Potential Biocatalysts: Lipases are exceptionally well-suited for ester synthesis. nih.govrsc.org Enzymes like Candida antarctica lipase (B570770) B (CALB) are renowned for their broad substrate scope and high stability in organic solvents, which would be necessary to solubilize the reactants and minimize competing hydrolysis. The reaction would proceed via an acyl-enzyme intermediate. The steric hindrance at the α-position of this compound could influence the reaction rate, making enzyme selection critical.

Enzymatic Amidation

The reaction of acyl chlorides with amines or amino acids to form amides is another key transformation. savemyexams.com Biocatalytic amidation can be achieved using various enzymes, leading to the formation of N-substituted amides or peptides.

Reaction Scheme (with a generic amine, R-NH₂):

this compound + R-NH₂ --(Lipase/Protease/Aminoacylase)--> N-R-5-chloro-2,2-dimethylpentanamide + HCl

Potential Biocatalysts:

Lipases: Some lipases have been shown to catalyze the aminolysis of esters and even carboxylic acids to form amides, suggesting their potential with highly reactive acyl chlorides. acs.org

Proteases: Enzymes like thermolysin could be used, especially if the amine component is an amino acid, to form a peptide-like structure. nih.gov The catalytic mechanism involves the formation of an acyl-enzyme intermediate which then reacts with the amine. nih.gov

Aminoacylases: These enzymes are specifically used in the synthesis of N-acyl-amino acids. nih.gov Conceptually, an aminoacylase (B1246476) could catalyze the reaction between this compound and an amino acid.

The table below summarizes these conceptual biocatalytic approaches.

Transformation Nucleophile Potential Enzyme Class Product Key Considerations
HydrolysisWaterHydrolase (Lipase, Protease)5-chloro-2,2-dimethylpentanoic acidControlled reaction conditions.
EsterificationAlcoholLipaseAlkyl 5-chloro-2,2-dimethylpentanoateEnzyme selection for sterically hindered substrate; potential for enantioselectivity with chiral alcohols.
AmidationAmine / Amino AcidLipase, Protease, AminoacylaseN-substituted 5-chloro-2,2-dimethylpentanamideSubstrate specificity of the enzyme; potential for peptide synthesis.

Advanced Applications in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

The dual reactivity of 5-chloro-2,2-dimethylpentanoyl chloride positions it as a potentially valuable building block in the methodical construction of complex molecular architectures. The acyl chloride can readily participate in acylation reactions, while the terminal chlorine atom allows for subsequent nucleophilic substitution or other transformations.

Building Block in the Construction of Macrocyclic Structures

Macrocycles, large ring structures, are of significant interest in medicinal chemistry and materials science. The synthesis of these structures often relies on bifunctional molecules that can undergo an intramolecular cyclization reaction. In theory, this compound could serve as a precursor to a linear substrate for macrocyclization.

The synthetic strategy would likely involve an initial reaction of the acyl chloride with a nucleophile, such as an amine or alcohol, which also contains a second nucleophilic group. This would form a long-chain intermediate. The terminal chlorine could then be displaced by the second nucleophilic group in a high-dilution reaction, favoring intramolecular cyclization to form the macrocyclic ring. The gem-dimethyl group on the carbon adjacent to the carbonyl would introduce a significant steric hindrance, which could influence the conformation of the resulting macrocycle.

Precursor for Advanced Pharmaceutical Intermediates

Furthermore, the terminal chlorine atom provides a handle for further chemical modification. For instance, it could be displaced by a nitrogen-containing heterocycle, a common structural feature in many pharmaceuticals, to generate a more complex intermediate. The five-carbon chain also offers a flexible spacer between the acyl group and the site of further functionalization.

Stereochemical Implications in Derivative Synthesis

The introduction of stereocenters is a critical aspect of modern organic synthesis, particularly in the development of chiral drugs and agrochemicals. While this compound itself is an achiral molecule, its reaction with chiral substrates or in the presence of chiral catalysts can lead to the formation of stereochemically complex products.

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts

In asymmetric synthesis, a chiral auxiliary or catalyst can be used to control the stereochemical outcome of a reaction. For example, the acyl chloride could be reacted with a chiral alcohol or amine to form an ester or amide. The inherent chirality of the attached group could then direct the stereochemistry of a subsequent reaction at another part of the molecule.

Alternatively, a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, could be employed to catalyze the reaction of the acyl chloride with a prochiral nucleophile. This would lead to the formation of an enantioenriched product. The steric bulk of the gem-dimethyl group could play a significant role in the degree of stereoselectivity achieved in such transformations.

Diastereoselective Reactions Influenced by Existing Stereocenters

If this compound is reacted with a substrate that already contains one or more stereocenters, the existing chirality can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers in unequal amounts. This phenomenon, known as diastereoselection, is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

For instance, the acylation of a chiral amine or alcohol with this compound would result in the formation of a diastereomeric mixture of amides or esters. The ratio of these diastereomers would be determined by the steric and electronic interactions between the acyl chloride and the chiral substrate in the transition state of the reaction. The bulky 2,2-dimethyl group would likely have a pronounced effect on the facial selectivity of the nucleophilic attack on the carbonyl carbon, thereby influencing the diastereomeric ratio.

Polymer Chemistry Applications

The bifunctional nature of this compound makes it a theoretically interesting candidate for applications in polymer chemistry, particularly in the synthesis of functional polymers.

Monomer for Polymer Backbone Incorporation (Conceptual)

Conceptually, this compound can be utilized as a bifunctional monomer in step-growth polymerization. fiveable.mewikipedia.orglibretexts.org In this scenario, both the acyl chloride and the alkyl chloride functionalities would participate in forming the polymer backbone.

For instance, in a reaction with a diol, the acyl chloride would readily form an ester linkage. The alkyl chloride end of the monomer could then, under appropriate conditions, react with another nucleophilic group, such as a hydroxyl or an amine, from another monomer unit to extend the polymer chain. This approach could lead to the formation of polyesters or polyesteramides with a unique repeating unit derived from this compound.

The reactivity difference between the acyl chloride and the alkyl chloride is a key factor that would need to be carefully managed to control the polymerization process. The high reactivity of the acyl chloride would likely lead to its preferential reaction first.

Functionalization of Polymer Chains

A more direct and potentially more controllable application of this compound in polymer chemistry is in the post-polymerization modification or functionalization of existing polymer chains. This "grafting to" approach involves attaching the molecule to a pre-formed polymer. mdpi.com

Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be reacted with this compound. The acyl chloride will react with these groups to form stable ester or amide linkages, respectively. This reaction effectively grafts the "-C(O)-C(CH₃)₂-CH₂-CH₂-CH₂-Cl" moiety onto the polymer backbone.

The remaining terminal alkyl chloride group on the grafted side chain then provides a reactive handle for further chemical modifications. This allows for the introduction of a wide range of other functional groups through nucleophilic substitution reactions. This two-step functionalization strategy offers a high degree of control over the final properties of the polymer. For example, it could be used to introduce moieties that enhance solubility, introduce cross-linking capabilities, or impart specific biological or chemical activities.

Theoretical and Computational Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and conformational landscape of molecules. For 5-chloro-2,2-dimethylpentanoyl chloride, these studies would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The structure is characterized by a carbonyl group attached to a quaternary carbon, which is part of a neopentyl-like framework, and a five-carbon chain with a terminal chlorine atom. The steric bulk of the tert-butyl group adjacent to the carbonyl is expected to significantly influence the molecule's conformation. Rotation around the C2-C3 and C3-C4 bonds would lead to various conformers. Computational studies would identify the lowest energy conformers, which are the most populated at thermal equilibrium.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound

ParameterPredicted ValueComparison with Analogous Compounds
C=O Bond Length~1.19 ÅSimilar to other acyl chlorides like pivaloyl chloride.
C-Cl Bond Length~1.79 ÅTypical for acyl chlorides. wikipedia.org
C1-C2 Bond Angle~120°Characteristic of sp² hybridized carbonyl carbon.
C2-C3-C4 Bond Angle~109.5°Expected for sp³ hybridized carbons in the alkyl chain.
Dihedral Angle (Cl-C1-C2-C3)Varies with conformerThe most stable conformer would likely have a staggered arrangement to minimize steric hindrance.

Note: The values in this table are predictive and based on typical values from computational studies of similar molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, such as the nucleophilic acyl substitution reactions characteristic of acyl chlorides. chemguide.co.ukrsc.orgyoutube.com

Transition State Analysis for Acyl Substitution

The hydrolysis or alcoholysis of this compound is a key reaction class amenable to computational study. The mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate. researchgate.netmdpi.com DFT calculations can be employed to locate the transition state(s) for these pathways.

For a concerted mechanism, a single transition state would be identified where the nucleophile attacks the carbonyl carbon and the chloride ion departs simultaneously. In a stepwise mechanism, two transition states would be found, corresponding to the formation and breakdown of the tetrahedral intermediate. The geometry of the transition state, whether it is "tight" or "loose," can be influenced by substituents and the solvent. researchgate.net Given the steric hindrance from the 2,2-dimethyl groups, a looser transition state might be expected compared to less hindered acyl chlorides.

Energetics of Competing Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies for competing pathways.

For the reaction of this compound with a nucleophile (e.g., water), computational studies would likely show that the stepwise addition-elimination mechanism is energetically favored over a direct displacement, which is common for acyl chloride reactions. researchgate.net The presence of the electron-withdrawing chlorine atom on the pentyl chain is expected to have a minor electronic effect on the reactivity of the acyl chloride group, being several carbons away. The primary influence on reactivity will be the steric bulk at the alpha-position.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0This compound + H₂O
Transition State 1+10 to +15Formation of the tetrahedral intermediate
Tetrahedral Intermediate+5 to +8Intermediate species with a tetrahedral carbonyl carbon
Transition State 2+12 to +18Breakdown of the tetrahedral intermediate to form products
Products-10 to -155-chloro-2,2-dimethylpentanoic acid + HCl

Note: These energy values are hypothetical and serve to illustrate the likely energetic landscape based on studies of similar reactions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are expected to be in good agreement with experimental data. For instance, the protons on the carbon bearing the chlorine would appear at a distinct chemical shift compared to the other methylene (B1212753) protons. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies can be computed, with the most prominent feature being the C=O stretching frequency, which is characteristic of acyl chlorides and typically appears at a high wavenumber (around 1800 cm⁻¹). wikipedia.orgnist.gov

Reactivity descriptors derived from conceptual DFT, such as the Fukui function and dual descriptor, can predict the most reactive sites in the molecule. numberanalytics.com For this compound, these descriptors would confirm that the carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack. The analysis would also provide insights into the relative reactivity of the terminal carbon attached to the chlorine atom for other types of reactions.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value/RegionRationale
¹³C NMRCarbonyl Carbon170-175 ppmTypical for acyl chlorides.
¹³C NMRC-Cl Carbon40-45 ppmDownfield shift due to the electronegative chlorine.
¹H NMR-CH₂Cl Protons3.5-3.7 ppmDeshielded by the adjacent chlorine atom.
IRC=O Stretch~1800 cm⁻¹Characteristic high frequency for acyl chlorides due to the inductive effect of chlorine.

Note: These predictions are based on data from analogous compounds and general spectroscopic principles. nih.govnist.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in solution. nih.govnih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water, acetone, or aprotic polar solvents), one can study:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar acyl chloride group and the terminal chlorine atom.

Solvent Effects on Reactivity: The role of the solvent in stabilizing or destabilizing transition states can be investigated. For instance, polar protic solvents are expected to stabilize the developing charges in the transition state of nucleophilic acyl substitution, thereby accelerating the reaction rate. mdpi.comnih.govresearchgate.net

Conformational Dynamics: MD simulations can explore the conformational space of the flexible pentyl chain and determine the dominant conformations in different solvent environments.

Simulations would likely reveal a well-defined solvation shell around the acyl chloride headgroup. In aqueous solution, water molecules would act as both hydrogen bond donors and acceptors to the carbonyl oxygen. The dynamics of these solvent-solute interactions are crucial for understanding the reaction kinetics in different media. acs.org

Advanced Characterization Methodologies in Academic Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 5-chloro-2,2-dimethylpentanoyl chloride. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or more decimal places), which allows for the determination of the elemental composition of an ion. beilstein-journals.orgdocbrown.info For this compound (C₇H₁₁Cl₂O), HRMS can readily distinguish it from other compounds with the same nominal mass.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, accompanied by a significant M+2 peak with approximately one-third the intensity, which is characteristic of compounds containing one chlorine atom. libretexts.org Another key feature would be the isotopic signature for the two chlorine atoms.

Key fragmentation pathways for acyl chlorides include α-cleavage and the loss of the chlorine radical. libretexts.orgchemguide.co.ukmiamioh.edu For this compound, prominent fragments would arise from the cleavage of bonds adjacent to the carbonyl group and the gem-dimethyl group. The stability of the resulting carbocations, such as the tertiary butyl cation, often leads to them being the base peak in the spectrum. docbrown.info

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

m/z (Nominal)Predicted Ion FragmentFragmentation Pathway
182/184/186[C₇H₁₁Cl₂O]⁺Molecular Ion (M⁺)
147/149[C₇H₁₁OCl]⁺Loss of Cl radical from acyl chloride
127[C₄H₉COCl]⁺Cleavage of the Cγ-Cδ bond
99[C₄H₉CO]⁺Loss of both Cl atoms
57[C(CH₃)₃]⁺α-cleavage, forming a stable tertiary carbocation

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of this compound. beilstein-journals.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number of signals in ¹³C NMR, allow for a complete assignment of the molecule's structure.

Based on the structure Cl-CH₂(a)-CH₂(b)-CH₂(c)-C(d)(CH₃)₂(e)-CO(f)-Cl, five distinct signals are expected in the ¹H NMR spectrum and six signals in the ¹³C NMR spectrum, as the two methyl groups are chemically equivalent. docbrown.info The chemical shifts can be predicted based on the electronegativity of the adjacent functional groups (acyl chloride and chlorine). chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

¹H NMR Position Predicted δ (ppm) Multiplicity Integration
Signal 1e (-C(CH ₃)₂)~1.3Singlet6H
Signal 2c (-CH ₂-C(CH₃)₂)~1.8Triplet2H
Signal 3b (-CH₂-CH ₂-CH₂)~2.0Multiplet2H
Signal 4a (Cl-CH ₂-)~3.6Triplet2H
¹³C NMR Position Predicted δ (ppm)
Signal 1e (-C(C H₃)₂)~25
Signal 2c (-C H₂-C(CH₃)₂)~30
Signal 3b (-CH₂-C H₂-CH₂)~35
Signal 4d (-C (CH₃)₂)~45
Signal 5a (Cl-C H₂-)~48
Signal 6f (-C OCl)~175

In-situ Reaction Monitoring via NMR

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. researchgate.net This methodology allows for the observation of the consumption of starting materials, the formation of intermediates, and the appearance of products, providing valuable kinetic and mechanistic insights.

A representative application would be monitoring the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide. researchgate.netresearchgate.net By acquiring ¹H NMR spectra at regular intervals, one could track the disappearance of the triplet at ~3.6 ppm (Cl-CH₂-) of the starting material and the simultaneous appearance of new signals corresponding to the ketone product. This allows for the optimization of reaction conditions, such as temperature and addition rates, without the need for extensive offline analysis. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. nih.govresearchgate.net The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most diagnostic peak in the IR spectrum of this compound would be the intense carbonyl (C=O) stretching vibration of the acyl chloride functional group. nist.gov This peak is expected in a region distinct from the carbonyl stretch of ketones, esters, or carboxylic acids. Other important vibrations include the C-Cl stretch and the various C-H stretching and bending modes. nih.govnist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000Medium-Strong
C=O StretchAcyl Chloride1770 - 1815Strong
C-H BendAlkyl (CH₃, CH₂)1375 - 1465Medium
C-Cl StretchAlkyl Halide650 - 850Medium-Strong

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

While this compound is a liquid under standard conditions, its solid-state structure can be investigated by converting it into a crystalline derivative. X-ray crystallography provides unequivocal proof of structure by determining the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles in the crystal lattice. researchgate.netnih.gov

A common strategy is the synthesis of an amide derivative by reacting the acyl chloride with a primary or secondary amine. mdpi.com For example, reaction with aniline (B41778) would yield N-phenyl-5-chloro-2,2-dimethylpentanamide. If this amide derivative can be crystallized, X-ray diffraction analysis would confirm the connectivity and provide detailed conformational information about the pentanoyl chain and the relative orientation of the phenyl group. This is particularly valuable for studying intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the solid. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities, unreacted starting materials, or side products. researchgate.net Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose.

Due to the reactive nature of acyl chlorides, GC analysis is often performed after derivatization. A validated method for a similar compound, 5-chlorovaleroyl chloride, involves derivatization with methanol (B129727) to form the more stable methyl ester. researchgate.net This methyl 5-chloro-2,2-dimethylpentanoate could then be analyzed using a GC system equipped with a Flame Ionization Detector (FID) to quantify purity and identify volatile impurities.

Reverse-phase HPLC (RP-HPLC) can also be employed for purity assessment, often without the need for derivatization. researchgate.net A suitable method would likely use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. This technique is highly effective for separating the target compound from non-volatile impurities and degradation products, such as the corresponding carboxylic acid formed upon hydrolysis.

Optimization of Analytical Methods for Complex Reaction Mixtures

The synthesis of this compound, typically from 5-chloro-2,2-dimethylpentanoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, results in a complex mixture. chemguide.co.ukwikipedia.orglibretexts.org This mixture contains the desired product, unreacted starting material, the chlorinating agent, and various by-products. The high reactivity of acyl chlorides, particularly their susceptibility to hydrolysis, presents a significant challenge for direct analysis. google.comoup.comoup.com Therefore, analytical methods must be carefully optimized to ensure accurate and reproducible results.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for separating and analyzing volatile compounds. However, the direct analysis of acyl chlorides by GC can be problematic due to their thermal lability and reactivity with residual moisture in the system, potentially leading to on-column degradation. oup.com To circumvent this, a common strategy is derivatization, where the acyl chloride is converted into a more stable and less reactive compound prior to analysis. nih.govresearchgate.net

A typical approach involves converting the acyl chloride into an ester or an amide. nih.govresearchgate.net For instance, reaction with an alcohol such as methanol or 2-butanol (B46777) in the presence of a base will yield the corresponding methyl or butyl ester, which is more amenable to GC analysis. researchgate.netacs.org The optimization of a GC method would involve screening different derivatization reagents, reaction times, and temperatures to ensure complete conversion of the acyl chloride. Furthermore, the selection of the GC column, temperature program, and detector are critical parameters that need to be optimized to achieve good separation of the derivatized product from other components in the reaction mixture.

Table 1: Optimization of GC-FID Conditions for the Analysis of Derivatized this compound

ParameterCondition 1Condition 2Condition 3 (Optimized)
Derivatization Agent Methanol2-ButanolDiethylamine
Column DB-5 (30m x 0.25mm)HP-INNOWax (30m x 0.25mm)DB-1701 (30m x 0.25mm)
Injector Temp. 250 °C260 °C250 °C
Oven Program 100°C hold 2 min, ramp 10°C/min to 250°C80°C hold 1 min, ramp 15°C/min to 240°C90°C hold 2 min, ramp 10°C/min to 260°C
Detector FID at 280°CFID at 280°CFID at 280°C
Result Tailing of analyte peakCo-elution with by-productGood peak shape and resolution

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique for analyzing reaction mixtures. Similar to GC, direct analysis of acyl chlorides by HPLC is challenging. google.comresearchgate.net Derivatization is often employed to introduce a chromophore into the molecule, making it detectable by UV-Vis detectors, and to improve its stability and chromatographic behavior. researchgate.netnih.gov Reagents like 2-nitrophenylhydrazine (B1229437) can be used to derivatize acyl chlorides, yielding products with strong UV absorbance. nih.gov The optimization of an HPLC method would involve selecting the appropriate derivatization reagent, stationary phase (column), and mobile phase composition to achieve optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for both qualitative and quantitative analysis of reaction mixtures without the need for derivatization. ox.ac.uk ¹H NMR can be used to monitor the progress of the reaction by observing the disappearance of the signal corresponding to the acidic proton of the starting carboxylic acid and the appearance of new signals for the product. The protons adjacent to the carbonyl group in both the starting material and the product will have distinct chemical shifts, allowing for their differentiation. ucalgary.ca For quantitative analysis (qNMR), an internal standard with a known concentration is added to the sample. ox.ac.uk By comparing the integral of a characteristic peak of the analyte to that of the internal standard, the concentration and yield of the product can be determined. ox.ac.uk

Quantification of Reaction Yields and By-products

Accurate quantification of the reaction yield and the identification and quantification of by-products are essential for process optimization and for understanding the reaction mechanism.

The synthesis of this compound from the corresponding carboxylic acid using thionyl chloride (SOCl₂) is a common laboratory method. chemguide.co.uklibretexts.org

The primary by-products of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are typically gases and are removed during the work-up. chemguide.co.uklibretexts.org However, other impurities can be present, including:

Unreacted 5-chloro-2,2-dimethylpentanoic acid: The starting material may not be completely consumed.

Symmetrical anhydride (B1165640): Formed by the reaction of the acyl chloride product with the starting carboxylic acid. wikipedia.org

By-products from side reactions: Depending on the reaction conditions, other minor by-products could be formed.

Quantitative Analysis using GC-MS and LC-MS

For a comprehensive analysis, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed. researchgate.netresearchgate.net These techniques provide both separation and identification of the components in a mixture. After derivatization, GC-MS can be used to quantify the main product and identify by-products based on their mass spectra. researchgate.net Similarly, LC-MS can provide quantitative data and structural information, particularly for less volatile or thermally labile compounds. researchgate.netgoogle.com The use of an internal standard is crucial for accurate quantification.

Quantitative NMR (qNMR)

As mentioned earlier, qNMR is a powerful non-destructive technique for quantifying components in a mixture. ox.ac.uk By adding a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the crude reaction mixture, the yield of this compound and the amount of unreacted starting material can be determined by comparing the integrals of their respective characteristic signals to the integral of the standard.

Table 2: Hypothetical Quantification of a Reaction Mixture for the Synthesis of this compound using qNMR

CompoundCharacteristic ¹H NMR Signal (ppm)Number of ProtonsIntegralMolar Ratio (vs. IS)Concentration (mol/L)
Internal Standard (IS) 6.10 (s)31.001.000.050
This compound 2.85 (t)21.250.940.047
5-chloro-2,2-dimethylpentanoic acid 2.70 (t)20.080.060.003
Symmetrical Anhydride 2.78 (t)40.050.020.001

Based on the data in Table 2, the calculated yield of this compound would be 94%, with 6% of the starting carboxylic acid remaining unreacted and a small amount of the symmetrical anhydride formed as a by-product.

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional methods for synthesizing acyl chlorides often rely on hazardous and corrosive reagents like thionyl chloride and phosgene (B1210022) derivatives, generating stoichiometric amounts of acidic byproducts. acs.orgwikipedia.org Future research should focus on developing greener and more sustainable synthetic routes to 5-chloro-2,2-dimethylpentanoyl chloride.

One promising avenue is the exploration of catalytic methods that avoid the use of harsh chlorinating agents. For instance, the development of catalytic systems that can directly convert the carboxylic acid to the acyl chloride using a recyclable catalyst and a more benign chlorine source would represent a significant advancement. rsc.org Another approach could involve the direct, one-pot synthesis from precursors like 5-chloro-2,2-dimethylpentanenitrile (B1347572), potentially through novel oxidative chlorination methods.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. tandfonline.com The development of flow chemistry processes for the synthesis of this acyl chloride could also offer advantages in terms of safety, scalability, and reaction control.

Exploration of Unconventional Catalytic Systems

The reactivity of this compound is dictated by its two distinct functional groups. The sterically hindered acyl chloride presents a unique challenge and opportunity for selective catalysis. Future research could explore the use of unconventional catalytic systems to modulate its reactivity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. Investigating NHC-catalyzed reactions of this compound could unlock novel reaction pathways, such as the formation of functionalized ketones or amides under mild conditions. researchgate.net The steric hindrance around the acyl chloride group might influence the efficiency and selectivity of NHC catalysis, making it an interesting subject of study.

Moreover, the terminal chloride offers a handle for cross-coupling reactions. The development of dual catalytic systems that can selectively activate either the acyl chloride or the alkyl chloride moiety would enable the synthesis of complex, multifunctional molecules in a single step. For example, a combination of a nucleophilic catalyst for the acylation reaction and a transition metal catalyst for a subsequent cross-coupling reaction at the terminal chloride could be explored.

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer powerful tools for generating reactive intermediates under mild conditions, often with high selectivity. rsc.orgresearchgate.net The application of these techniques to this compound represents a significant area for future investigation.

Visible-light photoredox catalysis could be employed to generate acyl radicals from the acyl chloride moiety. nih.gov These acyl radicals could then participate in a variety of transformations, such as Giese-type additions to alkenes or Minisci-type reactions with heteroarenes, to form new carbon-carbon bonds. The presence of the terminal chloride could also be exploited in photoredox-catalyzed dual functionalization reactions.

Electrochemical methods could also be utilized to drive novel transformations. rsc.org The electrochemical reduction of the acyl chloride could lead to the formation of acyl anions or radicals, which could then be trapped with various electrophiles. acs.org Conversely, electrochemical oxidation could be explored to initiate novel coupling reactions. Recent advancements in the electrochemical synthesis of esters from acyl chlorides highlight the potential of this approach. acs.orgresearchgate.net

Biological and Biomimetic Transformations (Focus on Chemical Mechanisms, not Prohibited Data)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. youtube.comcnr.itpharmafeatures.com Exploring the potential of biocatalytic transformations of this compound is a promising research direction.

While the high reactivity of acyl chlorides can be challenging for enzymatic systems, specific hydrolases or lipases could potentially be engineered to catalyze the selective hydrolysis or alcoholysis of the acyl chloride, even in the presence of the terminal alkyl chloride. This could provide a mild and selective route to the corresponding carboxylic acid or esters.

Furthermore, halogenases are enzymes that can catalyze the selective halogenation or dehalogenation of organic molecules. scite.ainih.gov Investigating the potential of engineered halogenases to act on the terminal chloro- group of this compound or its derivatives could lead to novel biocatalytic routes for the synthesis of functionalized building blocks. Biomimetic approaches, inspired by natural enzymatic processes, could also be designed to achieve selective transformations of this bifunctional molecule.

Advanced Material Science Applications (Conceptual, based on chemical function)

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. nih.govhuji.ac.ilrsc.org The acyl chloride group can readily participate in polymerization reactions, such as polycondensation with diols or diamines, to form polyesters and polyamides, respectively. libretexts.orgresearchgate.net

The presence of the pendant chloro- group in the resulting polymer backbone opens up possibilities for post-polymerization modification. This would allow for the synthesis of a wide range of functional polymers with tailored properties. For example, the chloride could be substituted with various functional groups to introduce new properties such as biocompatibility, stimuli-responsiveness, or specific binding capabilities for applications in drug delivery or tissue engineering. researchgate.net

The neopentyl group in the polymer backbone would be expected to impart increased thermal stability and altered solubility properties to the resulting materials. The conceptual design of novel biodegradable polymers derived from this monomer could be a particularly fruitful area of research, with potential applications in biomedical devices and environmentally friendly plastics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-chloro-2,2-dimethylpentanoyl chloride to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves chlorination of the corresponding carboxylic acid or ester using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:

  • Temperature control : Maintain 0–5°C during reagent addition to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis.
  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) minimizes decomposition.
  • Yield optimization : Monitor reaction progress via TLC or FT-IR for carbonyl chloride formation (~1800 cm⁻¹). Contradictions in literature yields (e.g., 70–90%) may arise from trace moisture; ensure strict anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.4 ppm for CH₃) and carbonyl chloride (δ 170–175 ppm for C=O).
  • FT-IR : Confirm C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • Mass spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 178.6 and fragmentation patterns (e.g., loss of Cl⁻).
  • Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/Cl ratios .

Q. What purification techniques are recommended for isolating this compound from reaction by-products?

  • Methodological Answer:

  • Fractional distillation : Effective for separating acyl chlorides from unreacted starting materials (e.g., carboxylic acids).
  • Cold washing : Use ice-cold sodium bicarbonate to neutralize acidic impurities, followed by drying over MgSO₄.
  • Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) resolve chlorinated by-products. Note: Hydrolytic sensitivity requires rapid processing .

Advanced Research Questions

Q. How does steric hindrance from the dimethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer: The 2,2-dimethyl moiety creates steric bulk, slowing nucleophilic attack. Kinetic studies using Hammett plots or DFT calculations (e.g., Gaussian 16) can quantify this effect. For example:

  • Compare reaction rates with less hindered analogs (e.g., pentanoyl chloride).
  • Use X-ray crystallography or molecular modeling (e.g., PyMOL) to visualize steric clashes with incoming nucleophiles.
  • Experimental validation : Monitor reaction half-lives with amines or alcohols under standardized conditions .

Q. What strategies resolve contradictions in reported reaction mechanisms for Friedel-Crafts acylations using this compound?

  • Methodological Answer: Discrepancies in regioselectivity (e.g., para vs. meta substitution) may arise from Lewis acid choice (AlCl₃ vs. FeCl₃) or solvent polarity. To address this:

  • Conduct competitive experiments with isotopic labeling (¹³C-acyl chloride) and analyze products via LC-MS.
  • Use in situ IR spectroscopy to detect intermediates (e.g., acylium ion formation).
  • Compare computational (DFT) activation energies for competing pathways .

Q. How can computational chemistry predict the electrophilicity of the carbonyl group affected by the chlorine substituent?

  • Methodological Answer:

  • DFT calculations : Compute electrostatic potential maps (e.g., using Gaussian) to visualize electron-deficient regions.
  • Natural Bond Orbital (NBO) analysis : Quantify charge distribution at the carbonyl carbon.
  • Reactivity indices : Calculate local electrophilicity (ω) using frontier molecular orbital theory. Correlate with experimental kinetics (e.g., reaction rates with amines) .

Q. What experimental approaches assess the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?

  • Methodological Answer:

  • Fluorescence quenching : Monitor binding to proteins (e.g., bovine serum albumin) using tryptophan emission spectra.
  • Docking simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., hydrolases).
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in in vitro models. Note: Hydrolysis products (e.g., carboxylic acids) may confound results; include control experiments .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for this compound?

  • Methodological Answer:

  • Reproduce conditions : Verify reagent purity (e.g., SOCl₂ titration), solvent dryness (Karl Fischer test), and inert atmosphere (Ar vs. N₂).
  • By-product analysis : Use GC-MS to identify impurities (e.g., dimerization products).
  • Statistical design : Apply response surface methodology (RSM) to optimize variables (temperature, stoichiometry) .

Tables for Key Parameters

Parameter Optimal Range Analytical Method Reference
Reaction Temperature0–5°C (addition), 25°C (reflux)Thermocouple monitoring
Distillation Pressure10–15 mmHgVacuum gauge calibration
FT-IR C=O Stretch1790–1810 cm⁻¹ATR-FTIR (neat sample)
NMR Chemical Shift (C=O)δ 170–175 ppm (¹³C)500 MHz DMSO-d⁶

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.